molecular formula C13H12N4O B3033028 5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol CAS No. 72401-16-2

5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol

Cat. No.: B3033028
CAS No.: 72401-16-2
M. Wt: 240.26 g/mol
InChI Key: FAQLHCHBYPFJOS-UHFFFAOYSA-N
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Description

5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol is a heterocyclic aromatic compound that features a benzimidazole core fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol typically involves the condensation of o-phenylenediamine with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The final product is obtained after purification steps such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol involves its interaction with biological targets such as enzymes and receptors. The compound can act as a hydrogen donor or acceptor, facilitating binding to active sites of enzymes. This interaction can inhibit enzyme activity, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol is unique due to its dual amino groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse applications in various fields .

Biological Activity

5-amino-2-(5-amino-1H-benzimidazol-2-yl)phenol (commonly referred to as 5-Amino-BZP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and detailed research findings.

Synthesis and Characterization

The synthesis of 5-Amino-BZP typically involves the reaction of 5-amino-1H-benzimidazole with phenolic compounds, which can be optimized through various synthetic pathways. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

One of the most notable biological activities of 5-Amino-BZP is its antimicrobial efficacy. Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 5-Amino-BZP

MicroorganismMIC (µg/mL)
Staphylococcus aureus1 - 4
Escherichia coli4 - 16
Candida albicans8 - 16
Aspergillus niger8 - 16

These findings suggest that the compound's structure enhances its ability to penetrate bacterial cell walls, leading to effective inhibition of microbial growth.

Anticancer Activity

5-Amino-BZP has also shown promising results in anticancer research. It has been tested against various cancer cell lines, including leukemia and melanoma, demonstrating cytotoxic effects with IC50 values as low as 26.09 µM in some cases . The mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways, where reactive oxygen species (ROS) play a crucial role in DNA damage and cell cycle arrest .

Case Study: Anticancer Efficacy

In a study involving human melanoma A375 cells, treatment with a benzimidazole complex derived from 5-Amino-BZP resulted in significant tumor cell reduction. The compound was found to activate p53 pathways, leading to increased expression of p21 and subsequent G2/M phase arrest .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by 5-Amino-BZP. Recent studies indicate that it acts as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could have implications for managing conditions like diabetes by slowing glucose absorption in the intestines .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
α-glucosidase0.64 ± 0.05

Properties

IUPAC Name

5-amino-2-(6-amino-1H-benzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-7-2-4-10-11(5-7)17-13(16-10)9-3-1-8(15)6-12(9)18/h1-6,18H,14-15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQLHCHBYPFJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C2=NC3=C(N2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425447
Record name Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72401-16-2
Record name Phenol, 5-amino-2-(5-amino-1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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